N-Allyloxycarbonyl Moxifloxacin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

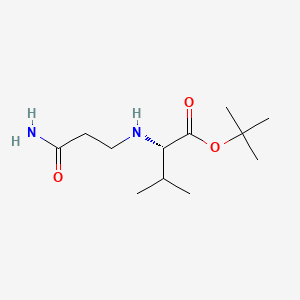

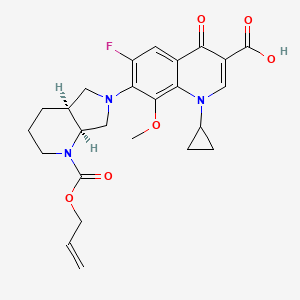

N-Allyloxycarbonyl Moxifloxacin is a derivative of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. Moxifloxacin is known for its efficacy against a wide range of bacterial infections, particularly those affecting the respiratory tract. The addition of the N-allyloxycarbonyl group to moxifloxacin enhances its properties, making it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Target of Action

N-Allyloxycarbonyl Moxifloxacin, a derivative of Moxifloxacin, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair . Moxifloxacin has been found to have a higher affinity for bacterial DNA gyrase than for mammalian .

Mode of Action

The mode of action of this compound involves the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . This action blocks the progress of the replication fork, thereby inhibiting DNA replication and leading to bacterial cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication, transcription, and repair . This disruption leads to the destabilization of the bacterial cell and ultimately results in cell death .

Pharmacokinetics

The pharmacokinetics of Moxifloxacin involve absorption, distribution, metabolism, and excretion (ADME). Moxifloxacin is metabolized in the liver, with about 52% of the dose undergoing hepatic metabolism . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolized Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively . The elimination half-life of Moxifloxacin is approximately 12-16 hours .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By targeting and inhibiting key enzymes involved in bacterial DNA synthesis, the compound disrupts critical cellular processes, leading to bacterial cell death . This makes it effective in treating various bacterial infections .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of biofilms can reduce the efficacy of Moxifloxacin . When combined with other agents such as n-acetyl-l-cysteine (nac), the antibiofilm efficacy of moxifloxacin can be significantly enhanced . This suggests that the action, efficacy, and stability of this compound can be influenced by the specific environmental context in which it is used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyloxycarbonyl Moxifloxacin typically involves the protection of the amino group in moxifloxacin with an allyloxycarbonyl (Alloc) group. This can be achieved through a reaction with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Allyloxycarbonyl Moxifloxacin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the allyloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .

Scientific Research Applications

N-Allyloxycarbonyl Moxifloxacin has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies involving bacterial resistance and the development of new antibiotics.

Medicine: Investigated for its potential in treating resistant bacterial infections.

Industry: Utilized in the formulation of advanced pharmaceutical products.

Comparison with Similar Compounds

Similar Compounds

Moxifloxacin: The parent compound, widely used as an antibiotic.

Levofloxacin: Another fluoroquinolone with similar antibacterial properties.

Ciprofloxacin: Known for its effectiveness against Gram-negative bacteria.

Uniqueness

N-Allyloxycarbonyl Moxifloxacin stands out due to its enhanced stability and potential for use in drug development. The allyloxycarbonyl group provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name |

7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FN3O6/c1-3-9-35-25(33)28-8-4-5-14-11-27(13-19(14)28)21-18(26)10-16-20(23(21)34-2)29(15-6-7-15)12-17(22(16)30)24(31)32/h3,10,12,14-15,19H,1,4-9,11,13H2,2H3,(H,31,32)/t14-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPKXWGXSJEFGB-IFXJQAMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590267.png)